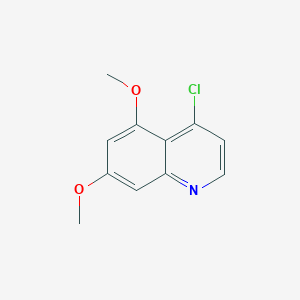

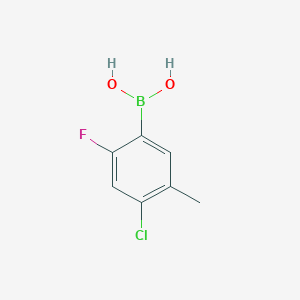

1-N-(2-methylpropyl)benzene-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Fluorescent Receptor Development

1-N-(2-methylpropyl)benzene-1,2-diamine derivatives have been explored for their potential in developing fluorescent receptors. A study by (Pawar et al., 2015) highlighted the use of a benzene-1,2-diamine structure to create a chemosensor molecule sensitive to Ni2+ and Cu2+ ions. This illustrates the compound's applicability in multianalyte detection, particularly in environmental monitoring and water quality assessment.

Synthesis of 1-N-Phenyl-4-(sulfonyl)benzene-1,2-diamine Derivatives

The electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives showcases the compound's role in organic synthesis. (Sharafi-kolkeshvandi et al., 2016) demonstrated a regioselective synthesis method, avoiding toxic reagents and highlighting its potential in developing environmentally friendly synthetic protocols.

Vibrational and Conformational Analysis

In the field of molecular characterization, this compound derivatives have been used for vibrational and conformational analyses. Research by (Subashchandrabose et al., 2013) involved the synthesis and characterization of a benzene-1,2-diamine derivative, contributing to the understanding of molecular structures and their electronic properties.

Metal-Ligand Bond Formation

This compound has also been studied in the context of metal-ligand bond formation. (Farhangi & Graddon, 1974) explored its interactions with metals like mercury, providing insights into the thermodynamics of these interactions, essential for understanding coordination chemistry and its applications.

Polymer Science Applications

The compound's applications extend to polymer science, as evidenced by research on aromatic polyamides derived from benzene-1,2-diamine derivatives (Yang, Hsiao & Yang, 1996). These studies contribute to the development of new materials with specific properties like solubility and thermal stability, crucial in material science.

Catalysis and Asymmetric Synthesis

In catalysis and asymmetric synthesis, the 1,2-diamine motif, to which this compound is related, plays a significant role. (Cardona & Goti, 2009) discussed the importance of such structures in the synthesis of biologically active compounds and pharmaceutical agents, underscoring the compound's relevance in medicinal chemistry.

Corrosion Inhibition

The compound has also found use in corrosion inhibition studies. (Singh & Quraishi, 2016) investigated novel aromatic diamine compounds, including derivatives of benzene-1,2-diamine, for their efficacy in protecting metals, which is vital in industrial applications.

作用機序

Target of Action

Similar compounds have been shown to inhibit cyclin-dependent kinases (cdks), which are crucial regulators of cell cycle and transcription .

Mode of Action

This could result in altered cell cycle progression or transcription regulation .

Biochemical Pathways

If it indeed targets cdks, it could impact pathways related to cell cycle regulation and transcription .

Result of Action

If it acts as a CDK inhibitor, it could potentially halt cell cycle progression or alter transcription, leading to effects such as growth inhibition in certain cell types .

特性

IUPAC Name |

2-N-(2-methylpropyl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8,12H,7,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTINASITKTOOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608637 |

Source

|

| Record name | N~1~-(2-Methylpropyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78438-99-0 |

Source

|

| Record name | N~1~-(2-Methylpropyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methylthiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1369588.png)

![1-{[(Propan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1369591.png)